Peonidin 3-Glucoside (CAS 6906-39-4) is a naturally occurring anthocyanin, a class of pigments responsible for many of the red, purple, and blue colors found in plants.[1][2][3] Structurally, it is the 3-O-glucoside of peonidin, which is a methylated form of the more common anthocyanidin, cyanidin. This methylation and glycosylation significantly influence its properties, making it a distinct choice for applications in food colorants, nutraceuticals, and research, where specific color hues and stability profiles are required.[1][4]
Substituting Peonidin 3-Glucoside with a crude plant extract introduces significant variability in composition, leading to inconsistent color, stability, and bioactivity. Even substitution with other purified anthocyanins, such as the highly common Cyanidin-3-glucoside (C3G), is problematic. Structural differences, specifically the methoxy group on the B-ring of Peonidin 3-Glucoside, result in distinct color expressions and, crucially, different stability profiles under varying pH and temperature conditions.[1][5] These structural nuances mean that replacing Peonidin 3-Glucoside with C3G or its aglycone (Peonidin) can lead to unexpected color shifts, reduced shelf-life in formulations, and altered bioavailability, making it a non-trivial substitution for controlled industrial and research applications.[6][7]
In comparative studies of thermal degradation, Peonidin 3-Glucoside demonstrates greater stability than other common anthocyanins. For instance, in Merlot grape juice stored at elevated temperatures (25°C and 35°C), Peonidin 3-Glucoside consistently showed a lower degradation rate constant (k) compared to Cyanidin-3-glucoside (C3G), the most abundant anthocyanin.[8] Specifically, at 25°C, the degradation rate constant (k) for Peonidin 3-Glucoside was approximately 0.08 x 10⁻² day⁻¹, whereas for C3G it was higher at ~0.14 x 10⁻² day⁻¹, indicating C3G degraded faster.[8]
| Evidence Dimension | First-order degradation rate constant (k) at 25°C |
| Target Compound Data | ~0.08 x 10⁻² day⁻¹ |
| Comparator Or Baseline | Cyanidin-3-glucoside (C3G): ~0.14 x 10⁻² day⁻¹ |
| Quantified Difference | Peonidin 3-Glucoside degrades approximately 43% slower than C3G under these conditions. |
| Conditions | Aqueous solution within Merlot grape juice matrix, stored at 25°C. |
For products undergoing heat treatment or requiring extended shelf life at ambient temperatures, this lower degradation rate translates directly to better color retention and product stability.
Unlike many anthocyanins that are only stable in highly acidic environments, Peonidin 3-Glucoside retains its color over a broader pH range. The structural methylation of peonidin provides greater stability at higher pH values compared to non-methylated anthocyanidins like cyanidin.[1] While cyanidin rapidly loses color and degrades in neutral or slightly alkaline conditions (pH 7-8), peonidin can shift to a stable blue hue, making it more versatile.[1] This contrasts sharply with Malvidin-3-glucoside, which, while also relatively stable, exhibits a more purple hue, and its color intensity can decrease by over 90% when pH is raised from 1.3 to 4.4.[9]
| Evidence Dimension | Color Stability at Neutral to Alkaline pH |
| Target Compound Data | Higher stability, shifting to a deep blue color at pH 8. |
| Comparator Or Baseline | Cyanidin: Becomes unstable and colorless at pH 7-8. Malvidin-3-glucoside: Shows a >90% drop in absorbance from pH 1.3 to 4.4. |
| Quantified Difference | Qualitatively higher stability and color retention in the neutral-alkaline range compared to cyanidin. |
| Conditions | Aqueous buffer solutions at various pH levels. |
This property is critical for coloring low-acid foods, beverages, or pharmaceutical preparations where the typical red flavylium cation form of other anthocyanins is not stable.
The presence of the 3-O-glucoside moiety fundamentally improves the processability of Peonidin 3-Glucoside compared to its aglycone, Peonidin. Glycosylation significantly increases the water solubility and stability of the anthocyanin structure.[6] The aglycone form, Peonidin, is less soluble in water due to the hydrophobic nature of the core structure, complicating its use in aqueous-based formulations.[1] In contrast, the glucose group on Peonidin 3-Glucoside enhances its utility in beverages, aqueous extracts, and cell culture media, where the aglycone would precipitate or degrade rapidly.[10][11]
| Evidence Dimension | Aqueous Solubility and Stability |
| Target Compound Data | More soluble and stable in aqueous systems due to the hydrophilic glucose moiety. |
| Comparator Or Baseline | Peonidin (aglycone): Less soluble in water due to its more hydrophobic nature. |
| Quantified Difference | Qualitative but fundamental difference in solubility, critical for processability. |
| Conditions | Aqueous solutions, relevant for food, beverage, and life science formulations. |
For any application requiring dissolution in water-based systems, procuring the glycosylated form is essential for achieving a stable, homogenous, and effective product.
Due to its enhanced thermal stability compared to more common anthocyanins like C3G, Peonidin 3-Glucoside is a logical choice for coloring foods and beverages that undergo pasteurization, baking, or other heat treatments. Its slower degradation kinetics ensure better color retention throughout processing and during ambient storage.[8]
The superior pH stability of Peonidin 3-Glucoside makes it suitable for coloring products with a pH above 4.5, such as certain dairy products, icings, or nutritional beverages, where other anthocyanins would fade. Its ability to maintain color in these less acidic environments allows for the creation of stable red, purple, or even blue shades where competitors fail.[1]
In research and quality control, the use of a purified compound is non-negotiable. Peonidin 3-Glucoside serves as a critical analytical standard for quantifying its content in complex matrices like purple corn, black rice, or berry extracts.[12][13] Its defined structure and purity, unlike a crude extract, ensure reproducible and accurate results in HPLC and other analytical methods.